molecular formula C12H17NO3 B1299066 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid CAS No. 299920-95-9

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1299066
CAS No.: 299920-95-9
M. Wt: 223.27 g/mol
InChI Key: JTYSYYIVQNSMAN-UHFFFAOYSA-N
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Description

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 4-piperidin-1-ylmethyl-furan-2-carboxylic acid can be synthesized by reacting 4-chloromethyl-furan-2-carboxylic acid with piperidine under basic conditions.

    Methylation: The final step involves the methylation of the piperidine ring to obtain this compound. This can be achieved using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-Methyl-4-piperidin-1-ylmethyl-furan-2-methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, while the furan ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidin-1-ylmethyl-furan-2-carboxylic acid: Lacks the methyl group on the piperidine ring.

    5-Methyl-furan-2-carboxylic acid: Lacks the piperidine ring.

    4-Chloromethyl-furan-2-carboxylic acid: Contains a chlorine atom instead of the piperidine ring.

Uniqueness

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid is unique due to the presence of both the piperidine and furan rings, which can confer distinct chemical and biological properties. The methyl group on the piperidine ring can also influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYSYYIVQNSMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355480
Record name 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299920-95-9
Record name 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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